Cefprozil is classified as a beta-lactam antibiotic, specifically belonging to the cephalosporin class. It is derived from the natural antibiotic cephalosporin C and has been modified to enhance its efficacy against resistant bacterial strains. The compound's chemical name is (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with the molecular formula and a molecular weight of approximately 407.45 g/mol .
Cefprozil can be synthesized using various methods, one of which involves the enzymatic acylation of 7-amino-3-(1-propenyl)-4-cephalosporanic acid with 4-hydroxyphenylglycine methyl ester. A notable study utilized immobilized penicillin G acylase in a recyclable aqueous two-phase system to achieve this synthesis. The optimal reaction conditions were identified as follows:
The study reported a maximum yield of 75.81% in the aqueous two-phase system compared to 56.02% in a single aqueous system, indicating enhanced efficiency through product inhibition reduction .
Cefprozil exhibits bactericidal activity primarily through the inhibition of bacterial cell wall synthesis. This action occurs via the binding to penicillin-binding proteins (PBPs), which are essential for cell wall biosynthesis. The compound is notably stable against hydrolysis by beta-lactamases produced by bacteria, making it effective against various resistant strains .
Cefprozil's mechanism of action involves its binding affinity for PBPs, specifically PBPs 1A and 2x in Streptococcus pneumoniae. By inhibiting these proteins, Cefprozil disrupts the cross-linking process necessary for maintaining bacterial cell wall integrity, leading to cell lysis and death . The oral bioavailability is approximately 90%, with peak plasma concentrations occurring within 1.5 hours post-administration .
Cefprozil possesses several notable physical and chemical properties:
Cefprozil is primarily used for treating bacterial infections such as:
It is effective against a range of gram-positive bacteria and some gram-negative bacteria due to its stability against hydrolysis by certain beta-lactamases . Additionally, Cefprozil's pharmacokinetic profile allows for flexible dosing without significant food interactions .
(Z)-Cefprozil emerged as a significant advancement within the second-generation cephalosporins, developed to broaden antibacterial coverage against β-lactamase-producing pathogens while maintaining efficacy against gram-positive organisms. Originally discovered in 1983 and approved for medical use in 1992, cefprozil represented a strategic evolution from first-generation cephalosporins like cephalexin by incorporating enhanced stability against bacterial β-lactamases, particularly those produced by Haemophilus influenzae and Moraxella catarrhalis [1] [6]. The compound was initially marketed under the tradename Cefzil by Bristol Myers Squibb until 2010, after which it transitioned to generic production [1] [4].
The recognition of geometric isomerism at the C-3 propenyl side chain marked a critical turning point in cefprozil's development. Early synthetic approaches yielded an isomeric mixture (~90:10 Z/E), with subsequent research revealing the (Z)-isomer exhibited significantly superior antibacterial activity against key pathogens including Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Haemophilus influenzae [1]. This discovery prompted pharmaceutical development to focus on optimizing the Z-isomer content, culminating in the current pharmacopeial standard requiring 89-94% (Z)-isomer content for clinical preparations [7].
The stereoselective synthesis of (Z)-cefprozil presents significant chemical challenges due to the labile β-lactam ring and the requirement for precise stereochemical control at the C-3 propenyl moiety. Two primary synthetic strategies have been developed for industrial production:
Wittig Olefination Approach: This method begins with 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid (7-ACCA) derivatives. The key transformation involves converting the 3-chloromethyl group to a phosphonium salt through reaction with triphenylphosphine, followed by Wittig reaction with acetaldehyde under controlled conditions to establish the propenyl side chain with moderate Z-selectivity [1] [3]. The critical stereochemical outcome depends on reaction parameters including temperature, solvent polarity, and the presence of lithium salts, which influence the stability of the ylide intermediate and transition states:
7-ACCA → Triphenylphosphine addition → Phosphonium salt → [Ylide formation] + CH₃CHO → 3-(1-propenyl)cephalosporin intermediate
GCLE-Based Synthesis (Industrial Preferred Route): Using 7-phenylacetylamino-3-chloromethyl cephalosporin alkyl olefin(e) acid to methoxybenzyl ester (GCLE) as starting material significantly improves process efficiency. The pathway involves sequential transformations: (1) iodination of the 3-chloromethyl group; (2) phosphonium salt formation with triphenylphosphine; (3) Wittig reaction with acetaldehyde to establish the Z-configured propenyl side chain; (4) enzymatic deacylation and side chain introduction using D-4-hydroxyphenylglycine (D-pHPG) active esters [3] [7]. This route achieves superior Z-selectivity (≥90%) through optimized reaction control:
GCLE → NaI/Ph₃P → Iodinated intermediate → Wittig with CH₃CHO → Deprotection → Enzymatic coupling with D-pHPG → (Z)-Cefprozil
Table 1: Comparative Analysis of Synthetic Routes for (Z)-Cefprozil
Synthetic Route | Key Starting Material | Z-Isomer Selectivity | Overall Yield | Industrial Viability |
---|---|---|---|---|
Wittig Olefination | 7-ACCA derivatives | 60-75% | 35-45% | Moderate |
GCLE-Based Synthesis | GCLE | 89-93% | >85% | Excellent |
Enzymatic Coupling | APRA intermediate | >95% | 70-80% | High (with purification) |
The commercial production of cefprozil requires precise control over the Z/E isomeric ratio to meet pharmacopeial standards and ensure optimal antibacterial efficacy. Several advanced strategies have been implemented for isomeric optimization:
Thermodynamic Control: The Z-isomer demonstrates greater thermodynamic stability due to reduced steric interactions between the propenyl group and the cephem nucleus. Controlled heating of isomeric mixtures in aprotic solvents (e.g., DMF, acetonitrile) facilitates Z-enrichment through equilibration. Studies demonstrate that maintaining reaction mixtures at 60-70°C for 2-4 hours increases Z-content from initial 75-80% to >90% [1] [3].
Catalytic Stereoselection: Modern approaches employ transition metal catalysts to enhance Z-selectivity during the Wittig step. Palladium complexes, particularly those with bulky phosphine ligands, improve Z-selectivity to >95% by stabilizing the erythro betaine intermediate that leads to the Z-alkene. These catalysts work by coordinating with both the ylide and aldehyde, creating a sterically constrained transition state that favors formation of the Z-isomer [3].
Ionic Liquid-Mediated Synthesis: Recent patent innovations describe using imidazolium-based ionic liquids as reaction media to improve stereochemical outcomes. The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhances Z-selectivity to 92-94% through preferential stabilization of the Z-configuration via cation-π interactions and reduced transition state energy differences between stereochemical pathways [3].
Downstream Purification: Final purification techniques exploit differential solubility between isomers. Crystallization from mixed solvents (water-acetone, 7:3 v/v) preferentially isolates the Z-isomer, increasing purity to pharmacopeial standards (93-95% Z). Alternative approaches include chromatographic separation using chiral stationary phases or selective precipitation through pH-controlled crystallization [7].
Table 2: Impact of Optimization Techniques on Z-Isomer Content
Optimization Technique | Z-Isomer Before (%) | Z-Isomer After (%) | Critical Parameters |
---|---|---|---|
Thermodynamic Equilibration | 75-80 | 90-92 | Temperature (60-70°C), reaction time (2-4h) |
Palladium-Catalyzed Wittig | 70-75 | 94-96 | Catalyst loading (0.5-1 mol%), ligand type |
Ionic Liquid Reaction Medium | 80-85 | 92-94 | Ionic liquid structure, temperature control |
Crystallization Purification | 90 | 93-95 | Solvent ratio, cooling gradient |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6